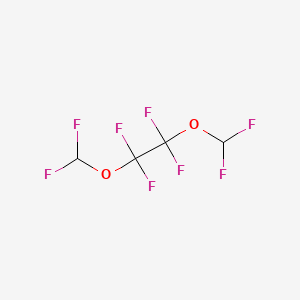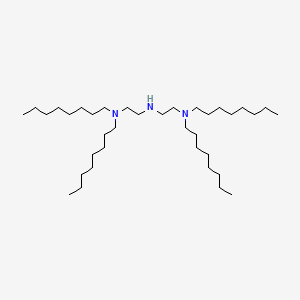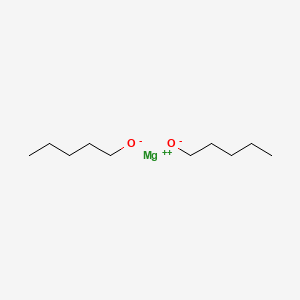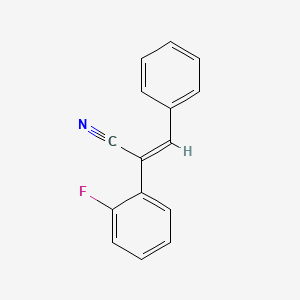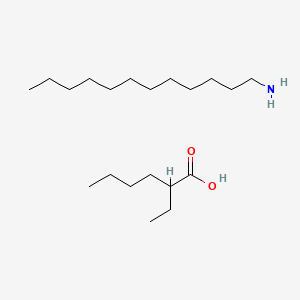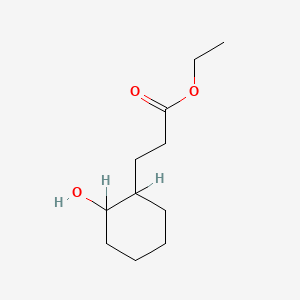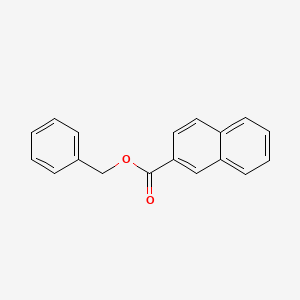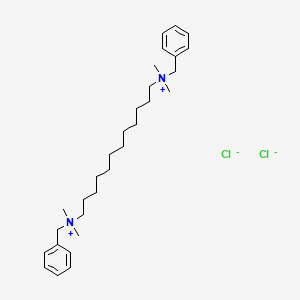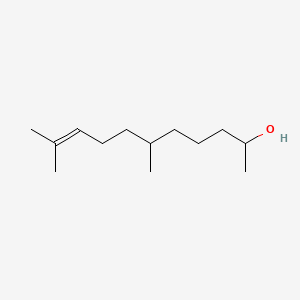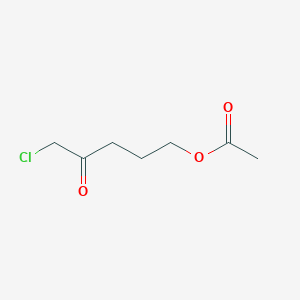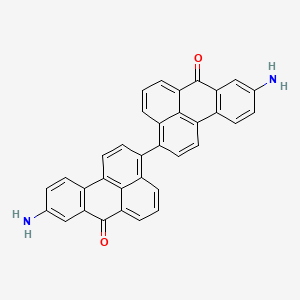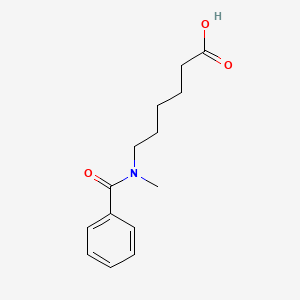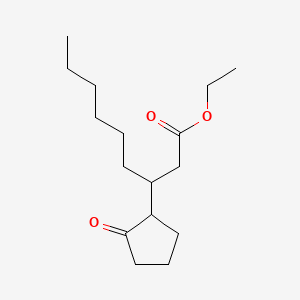
Ethyl beta-hexyl-2-oxocyclopentanepropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl beta-hexyl-2-oxocyclopentanepropionate is a chemical compound with the molecular formula C16H28O3 and a molecular weight of 268.39172 . . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl beta-hexyl-2-oxocyclopentanepropionate involves several steps. One common method includes the esterification of β-Hexyl-2-oxocyclopentanepropanoic acid with ethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
Ethyl beta-hexyl-2-oxocyclopentanepropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl beta-hexyl-2-oxocyclopentanepropionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-substrate interactions due to its ester functional group.
Wirkmechanismus
The mechanism of action of ethyl beta-hexyl-2-oxocyclopentanepropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol. These metabolites can then interact with various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl beta-hexyl-2-oxocyclopentanepropionate can be compared with other similar compounds such as:
Ethyl beta-hexyl-2-oxocyclopentaneacetate: Similar structure but with an acetate group instead of a propionate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl beta-hexyl-2-oxocyclopentanebutyrate: Similar structure but with a butyrate group instead of a propionate group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their ester groups.
Eigenschaften
CAS-Nummer |
93982-69-5 |
|---|---|
Molekularformel |
C16H28O3 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
ethyl 3-(2-oxocyclopentyl)nonanoate |
InChI |
InChI=1S/C16H28O3/c1-3-5-6-7-9-13(12-16(18)19-4-2)14-10-8-11-15(14)17/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
BLVHIQKSWHUOCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(=O)OCC)C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


